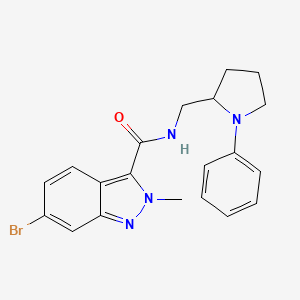

6-bromo-2-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)-2H-indazole-3-carboxamide

Description

6-Bromo-2-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)-2H-indazole-3-carboxamide is a synthetic indazole derivative characterized by a bromine substituent at the 6-position of the indazole core, a methyl group at the 2-position, and a carboxamide side chain linked to a phenylpyrrolidinylmethyl moiety.

Properties

IUPAC Name |

6-bromo-2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]indazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21BrN4O/c1-24-19(17-10-9-14(21)12-18(17)23-24)20(26)22-13-16-8-5-11-25(16)15-6-3-2-4-7-15/h2-4,6-7,9-10,12,16H,5,8,11,13H2,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPODEBRRUHIMOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2C=CC(=CC2=N1)Br)C(=O)NCC3CCCN3C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-bromo-2-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)-2H-indazole-3-carboxamide is a synthetic compound that has attracted attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features several notable structural elements:

- Bromine atom at the 6-position of the indazole ring.

- Methyl group at the 2-position.

- Carboxamide functional group , which may play a crucial role in its biological interactions.

Biological Activity

Research indicates that 6-bromo-2-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)-2H-indazole-3-carboxamide exhibits various biological activities, including:

- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties. Its structural similarities to other indazole derivatives, known for their anticancer effects, warrant further investigation into its efficacy against specific cancer cell lines.

- Kinase Inhibition : The compound has been evaluated for its ability to inhibit certain kinases, which are critical in cell signaling pathways. Kinase inhibitors are often explored for their potential in cancer therapy.

- Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects, indicating that this compound might also exhibit such properties through modulation of inflammatory pathways.

The biological activity of 6-bromo-2-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)-2H-indazole-3-carboxamide is believed to involve:

- Interaction with cellular targets : Studies focus on how the compound interacts with specific proteins or enzymes within cells.

- Modulation of signal transduction pathways : By inhibiting or activating certain pathways, the compound may influence cellular responses related to growth, proliferation, and inflammation.

Data Table: Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-bromo-2-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)-2H-indazole-3-carboxamide | Bromine at 6-position; methyl at 2-position | Potential anticancer activity; kinase inhibition |

| 3-methoxy-2-methyl-N-(1-phenyltetrahydro-pyrrolidin-2-y)indazole | Similar indazole core; methoxy group | Potential anticancer activity |

| N-(4-(trifluoromethyl)phenyl)-N-(1-pyrrolidinyl)carboxamides | Different aryl groups; carboxamide linkage | Anti-inflammatory properties |

Case Studies and Research Findings

Recent studies have explored the biological effects of 6-bromo-2-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)-2H-indazole-3-carboxamide through various experimental approaches:

- In vitro Studies : Cell line assays have indicated that the compound may inhibit the proliferation of cancer cells, suggesting a need for further exploration in vivo.

- Mechanistic Studies : Research has focused on elucidating the pathways affected by this compound, particularly in relation to apoptosis and cell cycle regulation.

- Comparative Analysis : The compound has been compared with other known bioactive indazoles to assess its unique properties and potential advantages in therapeutic contexts.

Comparison with Similar Compounds

Structural Analogues in Pharmacopeial Standards

Granisetron-Related Compounds: Evidence from pharmacopeial standards highlights Granisetron Related Compound A (2-methyl-N-[(1R,3r,5S)-9-methyl-9-azabicyclo[3.3.1]non-3-yl]-2H-indazole-3-carboxamide) as a structurally similar compound . Key differences include:

- Substituents : The target compound features a 6-bromo group absent in Granisetron-related analogs, which may enhance electrophilic interactions or metabolic stability.

Table 1: Structural and Functional Comparison

Pharmacokinetic and Binding Affinity Insights

- Bromine Substituent: The 6-bromo group may increase lipophilicity and membrane permeability compared to non-halogenated analogs, as seen in brominated kinase inhibitors like Bosutinib .

- Phenylpyrrolidinyl Group : This moiety could enhance CNS penetration or modulate cytochrome P450 interactions, similar to pyrrolidine-containing antipsychotics (e.g., Risperidone).

Table 2: Hypothetical Pharmacokinetic Properties

Q & A

Q. What strategies address conflicting bioactivity data in cell-based vs. enzymatic assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.